molecular formula C23H30N4O3 B234360 (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine CAS No. 151539-39-8

(E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine

Cat. No.: B234360
CAS No.: 151539-39-8
M. Wt: 410.5 g/mol
InChI Key: NYAGDHMTEWNZRA-MDZDMXLPSA-N
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Description

(E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine class of chemicals Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, including the formation of the xanthine core and subsequent functionalization. The key steps in the synthesis may include:

    Formation of the Xanthine Core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Styryl Group Introduction: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.

    Methoxy and Methyl Substitutions: These groups can be introduced through standard alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of central nervous system disorders.

Mechanism of Action

The mechanism of action of (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another xanthine derivative known for its stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

    Theobromine: Found in chocolate and known for its mild stimulant effects.

Uniqueness

(E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to other xanthine derivatives. Its styryl group, in particular, may offer unique interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-7-11-26-21-20(22(28)27(12-8-2)23(26)29)25(5)19(24-21)10-9-17-13-16(4)18(30-6)14-15(17)3/h9-10,13-14H,7-8,11-12H2,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAGDHMTEWNZRA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=C(C=C(C(=C3)C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=C(C=C(C(=C3)C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110544
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-[2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151539-39-8
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-[2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropyl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151539-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dipropyl-8-(2-(4-methoxy-2,5-dimethylphenyl)ethenyl)-7-methyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151539398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-[2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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